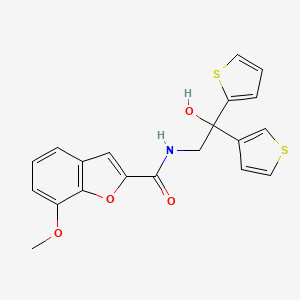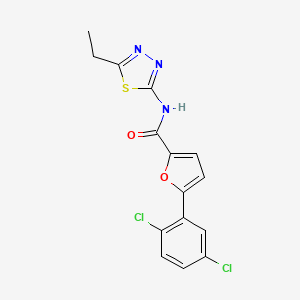![molecular formula C25H24N4O3S B2670420 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049913-99-6](/img/structure/B2670420.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline” is a compound that has been studied for its anti-proliferative properties . It’s a hybrid molecule that includes a benzimidazole function, a chalcone (or styryl) moiety linked by a benzamide .
Synthesis Analysis
The synthesis of similar compounds involves aromatic aldehydes and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a compound similar to the one you’re interested in can be obtained .
Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, IR spectroscopy has been used to identify functional groups .
Aplicaciones Científicas De Investigación
Antiviral Properties N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide, and its structural analogs, have been explored for their potential as antiviral agents. For instance, compounds structurally related to this compound have been designed and tested against human rhinovirus, showcasing notable antiviral activity. The synthesis of these compounds involves steps like tosylation and treatment with appropriate acetamides, leading to the desired products which exhibit strong antirhinovirus activity without apparent cellular toxicity. The substitution at specific positions in the molecule is crucial for antiviral activity, indicating the potential of these compounds to be developed into effective antiviral drugs (Hamdouchi et al., 1999).
Antimycobacterial Activity Further, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which share a structural framework with this compound, have been synthesized and tested for their antimycobacterial activity. Some of these compounds have shown considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with specific derivatives displaying high safety indices. This suggests their potential as promising scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-17-12-14-18(15-13-17)33(31,32)29-16-6-11-23(29)25(30)28-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15,23H,6,11,16H2,1H3,(H,26,27)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQKTCTSFUPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

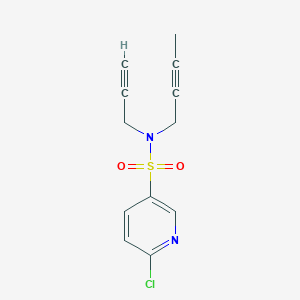
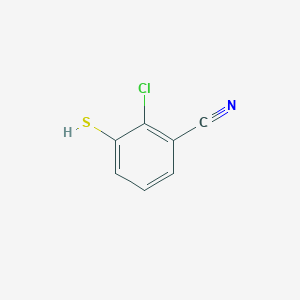

![5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2670342.png)

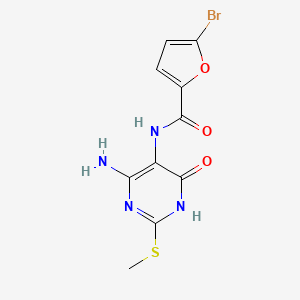

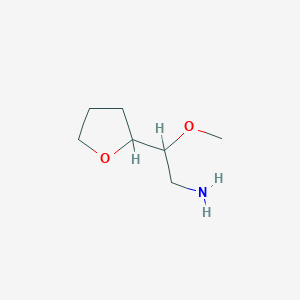
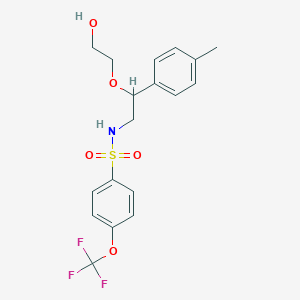
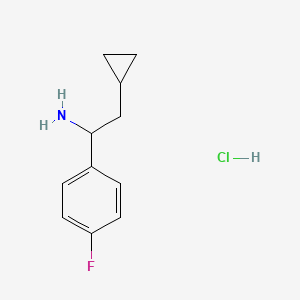
![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)
